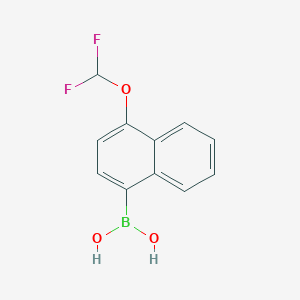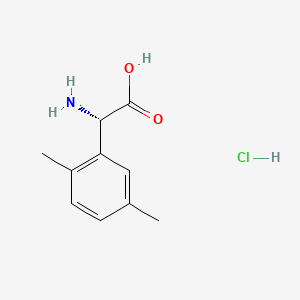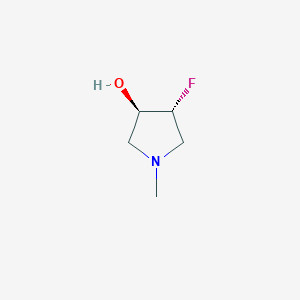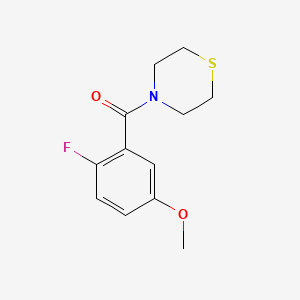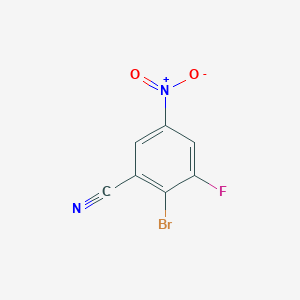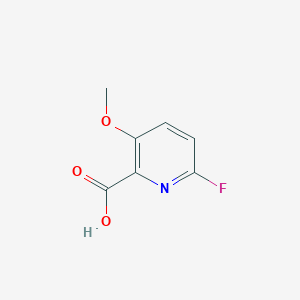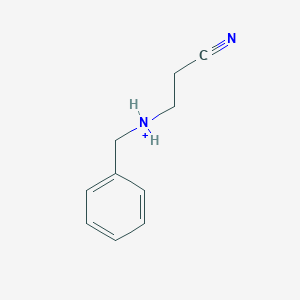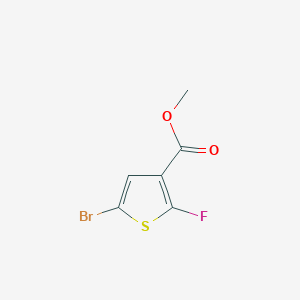
Methyl 5-bromo-2-fluorothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-2-fluorothiophene-3-carboxylate is a fascinating chemical compound used in various scientific research fields. It is known for its unique properties, making it valuable for diverse applications, ranging from pharmaceutical synthesis to material science investigations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-fluorothiophene-3-carboxylate typically involves the bromination and fluorination of thiophene derivatives. One common method includes the reaction of methyl thioglycolate with brominated and fluorinated acinnamates in the presence of sodium methoxide (NaOMe) under reflux conditions in dry methanol (MeOH) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production. The use of continuous flow reactors and automated systems may enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-bromo-2-fluorothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.
Reducing Agents: For reduction reactions, agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives with different functional groups, while oxidation and reduction reactions can lead to sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
Methyl 5-bromo-2-fluorothiophene-3-carboxylate is used in several scientific research applications, including:
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Methyl 5-bromo-2-fluorothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves the modulation of biological pathways through its functional groups. For example, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-bromo-3-fluorothiophene-2-carboxylate
- Methyl 5-chloro-2-fluorothiophene-3-carboxylate
- Methyl 5-iodo-2-fluorothiophene-3-carboxylate
Uniqueness
Methyl 5-bromo-2-fluorothiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms in the thiophene ring enhances its reactivity and makes it suitable for various specialized applications .
Propiedades
Fórmula molecular |
C6H4BrFO2S |
|---|---|
Peso molecular |
239.06 g/mol |
Nombre IUPAC |
methyl 5-bromo-2-fluorothiophene-3-carboxylate |
InChI |
InChI=1S/C6H4BrFO2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,1H3 |
Clave InChI |
WQQPRAVKVYSGSB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(SC(=C1)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


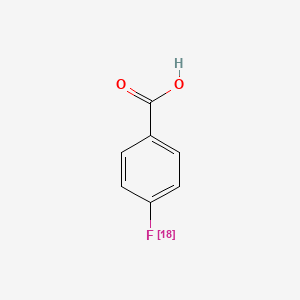
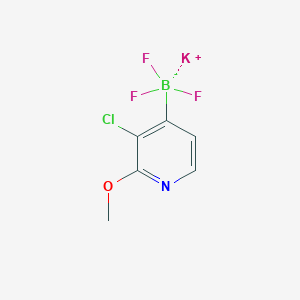
![4',4'''-(Oxybis(methylene))bis(([1,1'-biphenyl]-2-carbonitrile))](/img/structure/B14028335.png)
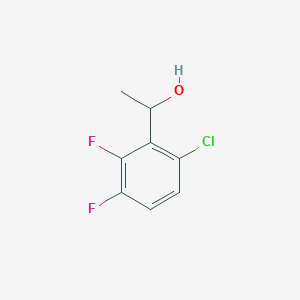
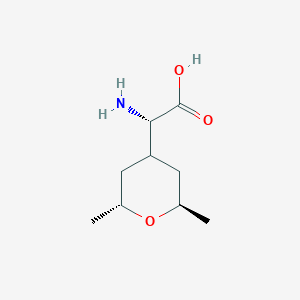
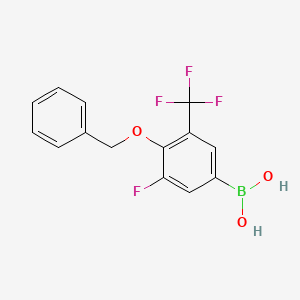
![3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one](/img/structure/B14028363.png)
